1-[3,5-Bis(trifluoromethyl)phenyl]pentan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6O/c1-2-3-4-11(20)8-5-9(12(14,15)16)7-10(6-8)13(17,18)19/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPABTPNXCBHZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593784 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30071-94-4 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30071-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 3,5 Bis Trifluoromethyl Phenyl Pentan 1 One
Classical and Modern Approaches to Aryl Ketone Synthesis
Friedel-Crafts Acylation Strategies
Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. libretexts.orgorganic-chemistry.org The reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, which generates a highly reactive acylium ion electrophile. youtube.comkhanacademy.org
The direct acylation of 1,3-bis(trifluoromethyl)benzene (B1330116) with a pentanoyl halide, such as pentanoyl chloride, in the presence of a Lewis acid catalyst represents a theoretical pathway to 1-[3,5-bis(trifluoromethyl)phenyl]pentan-1-one. The expected reaction would proceed as follows:

Figure 1: Theoretical Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene.
However, this approach is severely hampered by the electronic properties of the aromatic starting material. The two trifluoromethyl (-CF3) groups are powerful deactivating groups, meaning they strongly withdraw electron density from the benzene (B151609) ring. masterorganicchemistry.com This deactivation makes the ring significantly less nucleophilic and therefore much less reactive towards electrophilic attack. Standard Friedel-Crafts reactions typically fail on aromatic rings bearing strongly deactivating substituents. libretexts.orglibretexts.org Consequently, this synthetic route is generally considered non-viable under standard conditions.
Overcoming the deactivation of the aromatic ring in a Friedel-Crafts acylation requires harsh reaction conditions and highly active catalysts. chemistryjournals.net Traditional Lewis acid catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). libretexts.orgmasterorganicchemistry.com For deactivated substrates, a stoichiometric amount or even an excess of the catalyst is often necessary because the catalyst complexes with the product ketone, rendering it inactive. organic-chemistry.org
Optimization strategies could involve:
Increasing Catalyst Stoichiometry: Using more than one equivalent of a strong Lewis acid like AlCl₃ to drive the reaction.
Elevated Temperatures: Applying heat to provide the necessary activation energy, although this can lead to side reactions and decomposition.
Exploring Superacid Systems or Modern Catalysts: Investigating more potent catalytic systems like triflic acid or lanthanide triflates, which have shown efficacy in challenging acylation reactions. chemistryjournals.net
Despite these potential strategies, the literature lacks successful examples of the direct Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene, underscoring the profound challenge posed by the substrate's deactivation.
Organometallic Coupling Reactions
Given the limitations of electrophilic aromatic substitution, organometallic coupling reactions provide a more practical and widely employed alternative for synthesizing ketones from deactivated aryl halides.
A robust method involves the preparation of a Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene (B1265498), followed by its reaction with an acylating agent like pentanoyl chloride or pentanoyl anhydride. This approach circumvents the issue of the deactivated ring by transforming the aryl halide into a potent carbon nucleophile. The synthesis of the analogous compound, 3',5'-bis(trifluoromethyl)acetophenone (B56603), using this methodology is well-documented and serves as a direct precedent. orgsyn.orggoogle.com The reaction with an excess of acetic anhydride proceeds in high yield, and a similar outcome is expected with pentanoyl anhydride. researchgate.net

Figure 2: Grignard-based synthesis using pentanoyl chloride.
The key to this synthesis is the successful formation of the organometallic intermediate.
The preparation of the 3,5-bis(trifluoromethyl)phenyl Grignard reagent is a critical but hazardous step. nih.gov Research has identified significant stability issues, with reports of detonations, particularly upon loss of solvent or moderate heating. orgsyn.orgresearchgate.netresearchgate.net Therefore, careful control of reaction conditions is paramount. Two primary methods for its preparation have been refined for safety and efficiency. researchgate.net
Classical Method (Magnesium Insertion): This involves the direct reaction of 3,5-bis(trifluoromethyl)bromobenzene with magnesium granules or turnings in an etheral solvent like tetrahydrofuran (B95107) (THF). google.com To manage the exothermic reaction, the temperature is typically maintained between 30-35°C through controlled addition of the bromide. google.com
Halogen-Magnesium Exchange: A safer and often more reliable method involves a low-temperature halogen-magnesium exchange. orgsyn.org In this procedure, the aryl bromide is treated with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), at low temperatures (e.g., 0°C to -10°C). This avoids the initiation difficulties and strong exotherms associated with direct magnesium insertion. researchgate.net
The table below summarizes reaction conditions reported for the synthesis of the analogous acetophenone (B1666503), which are directly applicable to the synthesis of the target pentan-1-one.
| Method | Grignard Formation Conditions | Acylating Agent | Acylation Conditions | Reference |
|---|---|---|---|---|
| Classical Mg Insertion | Mg granules in THF, heated to 30-35°C, slow addition of 3,5-bis(trifluoromethyl)bromobenzene. | Acetic Anhydride (excess) | Addition of Grignard solution to anhydride in THF at -15°C. | google.comresearchgate.net |
| Halogen-Mg Exchange | i-PrMgCl in THF added to 3,5-bis(trifluoromethyl)bromobenzene at -5°C to -10°C. | Acetic Anhydride (excess) | Addition of Grignard solution to anhydride at -5°C to 0°C. | orgsyn.orgresearchgate.net |
The stability of trifluoromethyl-substituted phenyl Grignard reagents is a significant concern. Thermal analysis has shown that these reagents can undergo highly exothermic decomposition, which can lead to a rapid increase in temperature and pressure. researchgate.net It is recommended that solutions of these reagents be handled at low concentrations (e.g., below 0.6 M) and that strict temperature control be maintained throughout their preparation and use. researchgate.net
Grignard Reagent Based Syntheses (e.g., from 3,5-Bis(trifluoromethyl)bromobenzene and Pentanoyl Chloride or Anhydride)
Oxidation of Secondary Alcohols to Ketones
An alternative and often milder approach to the synthesis of ketones is the oxidation of the corresponding secondary alcohol. This two-step process involves the initial synthesis of the precursor alcohol followed by its oxidation.
The precursor alcohol, 1-[3,5-bis(trifluoromethyl)phenyl]pentan-1-ol, can be readily synthesized by the reaction of 3,5-bis(trifluoromethyl)benzaldehyde (B1330352) with a suitable nucleophile that can deliver a butyl group. A common and effective method is the Grignard reaction with butylmagnesium bromide.
Reaction Scheme:
The synthesis of the analogous (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethanol has been well-documented, often as a key intermediate in the synthesis of pharmaceuticals. google.comresearchgate.net These syntheses often employ the reduction of the corresponding ketone, but the addition of a Grignard reagent to the aldehyde is a direct route to the desired alcohol. The synthesis of 3,5-bis(trifluoromethyl)benzaldehyde itself can be achieved through various methods. guidechem.com
| Starting Material | Reagent | Product |
| 3,5-Bis(trifluoromethyl)benzaldehyde | Butylmagnesium bromide | 1-[3,5-Bis(trifluoromethyl)phenyl]pentan-1-ol |
| 3,5-Bis(trifluoromethyl)benzaldehyde | Butyllithium | 1-[3,5-Bis(trifluoromethyl)phenyl]pentan-1-ol |
Once the precursor alcohol is obtained, a variety of oxidation methods can be employed to convert it to the desired ketone. For a simple oxidation, many reagents are available. However, for more complex molecules, chemoselective and stereoselective methods are often required.
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine. wikipedia.orgyoutube.com The Swern oxidation is known for its mild conditions and tolerance of a wide range of functional groups.
Dess-Martin Periodinane (DMP) Oxidation: The Dess-Martin periodinane is a hypervalent iodine reagent that provides a mild and highly selective method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgalfa-chemistry.comthermofisher.comwikipedia.org This reaction is often preferred for its operational simplicity and the avoidance of toxic chromium-based reagents. researchgate.net
| Oxidation Method | Reagents | Key Features |
| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine | Mild conditions, good for sensitive substrates. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | High selectivity, room temperature reaction, easy workup. wikipedia.orgwikipedia.org |
Other Emerging Synthetic Routes
The field of organic synthesis is constantly evolving, with new methodologies being developed that offer greater efficiency, selectivity, and sustainability. For the synthesis of ketones like this compound, several emerging strategies hold promise.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. nih.govnih.gov Recent developments have shown the ability to generate acyl radicals from carboxylic acids or their derivatives, which can then be coupled with various partners. acs.orgchemrxiv.orgrsc.org A potential route to the target ketone could involve the photoredox-mediated coupling of a pentanoic acid derivative with a 3,5-bis(trifluoromethyl)phenyl radical precursor.
C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical approach to the synthesis of complex molecules. researchgate.net Transition-metal-catalyzed C-H activation strategies are being developed for the synthesis of ketones. nih.govacs.orgacs.org A future synthetic route could involve the directed C-H acylation of 3,5-bis(trifluoromethyl)benzene with a pentanoic acid derivative, although this would likely require a suitable directing group on the benzene ring.
These emerging routes, while not yet standard practice for the synthesis of this specific compound, represent the forefront of synthetic organic chemistry and may offer more efficient and environmentally friendly alternatives in the future.
C-H Functionalization Approaches
Direct C–H functionalization represents a highly desirable strategy in modern organic synthesis due to its step- and atom-economy. sigmaaldrich.com This approach aims to form a carbon-carbon bond by directly converting a C-H bond on the aromatic ring, thus avoiding the need for pre-functionalized starting materials like aryl halides.
However, the direct C-H acylation of 1,3-bis(trifluoromethyl)benzene presents a significant challenge. The two trifluoromethyl (CF₃) groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution reactions like the classical Friedel-Crafts acylation. ethz.ch Modern transition-metal-catalyzed C-H activation provides potential pathways to overcome this limitation. These methods often employ directing groups to achieve regioselectivity or utilize specific catalyst systems capable of activating inert C-H bonds. sigmaaldrich.compkusz.edu.cn While a documented C-H functionalization route specifically for the synthesis of this compound is not available in current literature, this area remains a frontier for developing more efficient syntheses for such electron-poor aryl ketones.
Photoredox Catalysis in Ketone Formation
Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under exceptionally mild conditions. nih.gov This methodology uses light-absorbing catalysts to generate radical intermediates, enabling transformations that are often difficult to achieve through traditional thermal methods.
For the synthesis of aryl ketones, photoredox catalysis can facilitate the coupling of aryl halides with aldehydes. organic-chemistry.org A hypothetical, though undocumented, photoredox pathway to this compound could involve the coupling of 1-bromo-3,5-bis(trifluoromethyl)benzene with pentanal. In such a process, the photocatalyst, upon excitation by light, would reduce the aryl bromide to generate an aryl radical. This radical could then add to pentanal, and subsequent oxidation would yield the target ketone. While specific applications of photoredox catalysis for the direct formation of this compound have not been reported, the versatility of this technology suggests it as a promising avenue for future research. organic-chemistry.orgresearchgate.net
Enantioselective and Diastereoselective Synthesis of Chiral Derivatives of this compound
The ketone functional group in this compound is a key handle for introducing chirality, leading to the formation of valuable chiral alcohols and amines. These derivatives are significant as building blocks in the pharmaceutical industry. mdpi.comnih.gov
Asymmetric Catalysis in Ketone Synthesis and Modification
Asymmetric catalysis provides a highly efficient method for producing enantiomerically pure compounds from prochiral substrates. The modification of the ketone via asymmetric reduction is a well-established strategy. A notable example is the asymmetric transfer hydrogenation of the analogous 1-[3,5-bis(trifluoromethyl)phenyl]ethanone. google.com This process uses a chiral catalyst to transfer hydrogen from a simple source, like isopropanol, to the ketone, resulting in a chiral alcohol with high enantiomeric purity. google.com This method is highly effective, proceeding to greater than 98% completion and yielding products with high enantiomeric excess. google.com
| Catalyst System | Ligand | H-Source | Key Conditions | Product | Ref |
| bis((pentamethylcyclopentadienyl)rhodium chloride) | (S,R)-cis-1-amino-2-hydroxy-indane | Isopropanol | Presence of base (e.g., NaOH) | (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | google.com |
| Ruthenium-based catalysts | Chiral diamine or amino alcohol ligands | Isopropanol or Formic acid/triethylamine | Mild temperatures | (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol | google.com |
This table summarizes findings for the asymmetric transfer hydrogenation of the analogous compound 1-[3,5-bis(trifluoromethyl)phenyl]ethanone.
Biocatalytic Approaches (e.g., Enzyme-Mediated Transformations)
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers remarkable selectivity under mild, environmentally friendly conditions. mdpi.com Enzymes such as ketoreductases (KREDs) and transaminases (TAs) are particularly effective for the asymmetric synthesis of chiral alcohols and amines from ketones.
Extensive research on the biocatalytic reduction of 3,5-bis(trifluoromethyl)acetophenone has demonstrated the efficacy of this approach. Whole cells of microorganisms like Trichoderma asperellum and isolated carbonyl reductases can produce the corresponding (R)- or (S)-alcohols with excellent yields and near-perfect enantiomeric excess (>99% ee). nih.govresearchgate.net Similarly, ω-transaminases can be used to convert the ketone directly into the corresponding chiral amine, a valuable pharmaceutical intermediate, by transferring an amino group from a donor molecule. mdpi.com A bienzyme cascade system, combining a transaminase with an alcohol dehydrogenase to shift the reaction equilibrium, has been shown to significantly increase product yield. mdpi.com
| Transformation | Biocatalyst | Substrate | Product | Key Conditions | Yield | Enantiomeric Excess (ee) | Ref |
| Asymmetric Reduction | Trichoderma asperellum ZJPH0810 (whole cells) | 3,5-Bis(trifluoromethyl)acetophenone | (R)-[3,5-bis(trifluoromethyl)phenyl]ethanol | Dual cosubstrate (ethanol/glycerol), 30 °C | 93.4% | >98% | nih.gov |
| Asymmetric Reduction | Carbonyl Reductase from Leifsonia sp. S749 | 3,5-Bis(trifluoromethyl)acetophenone | (R)-[3,5-bis(trifluoromethyl)phenyl]ethanol | Glucose as co-substrate, pH 8.0 | High | >99% | researchgate.net |
| Asymmetric Amination | R-ω-transaminase (ATA117) | 3,5-Bis(trifluoromethyl)acetophenone | (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | pH 9.0, 40 °C, Isopropylamine as amine donor | High | >99.9% | mdpi.com |
This table details biocatalytic transformations performed on the analogous compound 3,5-bis(trifluoromethyl)acetophenone.
Chemical Reactivity and Mechanistic Investigations of 1 3,5 Bis Trifluoromethyl Phenyl Pentan 1 One
Nucleophilic Addition Reactions at the Carbonyl Center
The carbonyl group of 1-[3,5-bis(trifluoromethyl)phenyl]pentan-1-one is a primary site for chemical reactions, most notably nucleophilic additions. The electronic effects of the substituted phenyl ring play a crucial role in modulating the reactivity of this functional group.
Influence of Bis(trifluoromethyl)phenyl Group on Carbonyl Electrophilicity
The two trifluoromethyl (-CF₃) groups on the phenyl ring at the meta positions exert a powerful electron-withdrawing inductive effect (-I effect). This effect significantly depletes electron density from the aromatic ring and, by extension, from the carbonyl carbon. As a result, the carbonyl carbon of this compound is rendered highly electrophilic and, therefore, more susceptible to attack by nucleophiles compared to unsubstituted or electron-donating group-substituted acetophenones.
This enhanced electrophilicity has been observed in related compounds. For instance, studies on trifluoromethylated aromatic ketones have shown that they readily undergo nucleophilic addition reactions. clockss.org The increased reactivity is a direct consequence of the stabilization of the partial positive charge on the carbonyl carbon by the electron-withdrawing substituents.
Table 1: Comparison of Carbonyl Electrophilicity
| Compound | Substituent Effect | Relative Carbonyl Electrophilicity |
| Acetophenone (B1666503) | None (Reference) | Standard |
| 1-(4-Methoxyphenyl)ethan-1-one | Electron-donating | Decreased |
| 1-(4-Nitrophenyl)ethan-1-one | Electron-withdrawing | Increased |
| 1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-one | Strongly electron-withdrawing | Significantly Increased |
This table provides a qualitative comparison based on established electronic effects of substituents.
Stereochemical Outcomes in Asymmetric Additions
The prochiral nature of the carbonyl carbon in this compound allows for the formation of chiral alcohols upon nucleophilic addition. The stereochemical outcome of such reactions, particularly in asymmetric synthesis, is of significant interest. While specific studies on the pentanone derivative are limited, extensive research on the closely related 3',5'-bis(trifluoromethyl)acetophenone (B56603) provides valuable insights.
Asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone using various chiral catalysts has been shown to produce the corresponding chiral alcohol with high enantioselectivity. For example, enzymatic reductions and catalytic transfer hydrogenations using chiral ligands have been successfully employed to synthesize (R)- and (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. These transformations highlight the feasibility of achieving high levels of stereocontrol in nucleophilic additions to this class of ketones. The steric bulk of the 3,5-bis(trifluoromethyl)phenyl group, in conjunction with the chosen chiral catalyst or reagent, dictates the facial selectivity of the nucleophilic attack on the carbonyl carbon, leading to the preferential formation of one enantiomer over the other.
Alpha-Carbon Reactivity and Enolization Processes
The hydrogen atoms on the carbon atom adjacent to the carbonyl group (the α-carbon) in this compound exhibit acidic properties, enabling the formation of an enolate intermediate. This enolate is a key nucleophile in a variety of carbon-carbon bond-forming reactions.
Acidity of Alpha-Hydrogens and Enolate Formation
The electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group not only enhances the electrophilicity of the carbonyl carbon but also increases the acidity of the α-hydrogens. The inductive effect of the substituted phenyl ring helps to stabilize the negative charge of the conjugate base, the enolate, which is formed upon deprotonation of the α-carbon.
Table 2: Estimated Acidity of α-Hydrogens
| Compound | Key Structural Feature | Estimated pKa Range |
| Acetone | Aliphatic ketone | ~20-22 |
| Acetophenone | Phenyl group | ~19-21 |
| This compound | Electron-withdrawing phenyl group | Expected to be < 19 |
This table provides estimated pKa ranges based on the electronic effects of the substituents.
Aldol (B89426) Condensation and Related Reactions
The enolate of this compound can act as a nucleophile in Aldol-type reactions, attacking the electrophilic carbonyl carbon of another molecule (either the same ketone in a self-condensation or a different aldehyde or ketone in a crossed-Aldol reaction). masterorganicchemistry.com Given the high electrophilicity of its own carbonyl group, this compound can also serve as an excellent electrophilic partner in crossed-Aldol reactions with other enolizable ketones or aldehydes.
A typical base-catalyzed Aldol condensation would proceed through the formation of the enolate, followed by nucleophilic attack on the carbonyl acceptor, and subsequent protonation to yield a β-hydroxy ketone. magritek.com Under harsher conditions (e.g., heat), this adduct can undergo dehydration to form an α,β-unsaturated ketone. While specific examples involving this compound are not extensively documented, the general principles of Aldol chemistry suggest it would be a reactive substrate in such transformations. clockss.org
Alkylation and Acylation of Enolates
The enolate derived from this compound can be readily alkylated by reaction with alkyl halides in an Sₙ2-type reaction. libretexts.org This provides a powerful method for introducing new alkyl groups at the α-position, leading to the formation of more complex ketone structures. The choice of base and reaction conditions can influence the regioselectivity of enolate formation and subsequent alkylation if there are multiple acidic α-hydrogens.
Similarly, the enolate can undergo acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction leads to the formation of β-dicarbonyl compounds, which are versatile intermediates in organic synthesis. The reactivity of the enolate in both alkylation and acylation reactions is a direct consequence of its nucleophilic character, which is stabilized by the adjacent carbonyl group and influenced by the electronic nature of the 3,5-bis(trifluoromethyl)phenyl substituent.
Reduction Chemistry of the Ketone Functionality
The carbonyl group is a primary site for chemical transformation in this compound. Its reduction can lead to the formation of secondary alcohols or the complete deoxygenation to an alkyl chain.
The chemoselective reduction of the ketone in this compound to the corresponding secondary alcohol, 1-[3,5-bis(trifluoromethyl)phenyl]pentan-1-ol, can be achieved using various reducing agents. The reactivity is primarily governed by the carbonyl group, with the pentyl chain having minimal electronic influence on the reduction process. Significant research into the asymmetric reduction of the analogous 3',5'-bis(trifluoromethyl)acetophenone provides a strong basis for predicting the behavior of the target compound.
Biocatalytic methods have proven highly effective for achieving high enantioselectivity in the synthesis of chiral alcohols from aryl ketones. These enzymatic systems are valued for their mild reaction conditions and exceptional stereocontrol. For instance, whole-cell catalysis using various microbial strains has been successfully employed for the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone. researchgate.netnih.gov Similarly, isolated enzyme systems, such as alcohol dehydrogenases, offer efficient conversion. researchgate.net Chemical methods involving catalytic asymmetric hydrogenation have also been developed, providing an alternative route to these valuable chiral intermediates. acs.org These established methods are directly applicable to this compound for the production of its corresponding chiral alcohol.
| Catalyst/Reagent | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Candida tropicalis 104 cells | 3',5'-Bis(trifluoromethyl)acetophenone | (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | Yields up to 70.3% with excellent enantiomeric excess (>99.9% e.e.). | researchgate.net |
| Leifsonia xyli HS0904 cells | 3',5'-Bis(trifluoromethyl)acetophenone | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | Yields up to 62% with 99.4% e.e. under optimized conditions. | nih.gov |
| Lactobacillus kefir ADH | 3',5'-Bis(trifluoromethyl)acetophenone | (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | Demonstrates anti-Prelog stereopreference for asymmetric reduction. | researchgate.net |
| Ru/Diphosphine–Benzimidazole Complex | 3',5'-Bis(trifluoromethyl)acetophenone | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol | Pilot-scale process developed with high yield (65-70%) and e.e. (98-98.75%). | acs.org |
Deoxygenation reactions aim to completely remove the carbonyl oxygen, converting the ketone into a methylene group, thus yielding 1-butyl-3,5-bis(trifluoromethyl)benzene. Classical methods for this transformation include the Wolff-Kishner and Clemmensen reductions.
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate followed by elimination of nitrogen gas under strong basic conditions. The strong electron-withdrawing nature of the trifluoromethyl groups makes the aryl ring susceptible to nucleophilic attack, but the reaction is generally tolerant of these groups. Modern variations using catalysts, such as a ruthenium-based system, allow the reaction to proceed under milder conditions. rsc.org
Clemmensen Reduction: This method employs an amalgamated zinc catalyst in the presence of strong acid. It is effective for aryl ketones that are stable under acidic conditions.
Catalytic Deoxygenation: More recent methodologies utilize transition metal catalysts. For example, dioxidomolybdenum complexes have been shown to catalyze the deoxygenation of aryl ketones efficiently using silanes as the reducing agent. researchgate.net Another approach involves the use of organoaluminum Lewis acids, which facilitate the reductive deoxygenation of alkyl aryl ketones. mdma.ch These methods offer alternatives that may provide better functional group tolerance and milder reaction conditions compared to the classical approaches. acs.org
Influence of Trifluoromethyl Groups on Aromatic Substitution Reactions
The two trifluoromethyl (-CF₃) groups on the aromatic ring of this compound exert a profound influence on its reactivity toward both electrophilic and nucleophilic aromatic substitution.
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. masterorganicchemistry.comlibretexts.org However, the reactivity of the aromatic ring in this compound is severely diminished by the presence of three powerful electron-withdrawing groups (EWGs): two trifluoromethyl groups and one pentanoyl group.
Reactivity: The trifluoromethyl group is one of the strongest deactivating groups due to its powerful negative inductive effect (-I). youtube.com The pentanoyl group (an acyl group) is also strongly deactivating through both inductive and resonance effects. The cumulative effect of these three EWGs makes the aromatic ring extremely electron-deficient and thus highly resistant to attack by electrophiles. byjus.com
Directing Effects: All three substituents are meta-directors. youtube.com In this specific molecule, the substituents are located at the 1, 3, and 5 positions. This arrangement means that any incoming electrophile would be directed to the 2, 4, or 6 positions. All three of these positions are ortho to one EWG and para to another, which are the most deactivated positions. Consequently, forcing an electrophilic substitution reaction would require harsh conditions, and it would likely result in a mixture of products at the 2, 4, and 6 positions, with no strong regiochemical preference, although substitution at the 2-position might be slightly disfavored due to steric hindrance from the adjacent pentanoyl group.
| Substituent Group | Position | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| Pentanoyl (-COC₄H₉) | 1 | -I, -M (Electron-withdrawing) | Strongly Deactivating | Meta |
| Trifluoromethyl (-CF₃) | 3 | -I (Strongly Electron-withdrawing) | Strongly Deactivating | Meta |
| Trifluoromethyl (-CF₃) | 5 | -I (Strongly Electron-withdrawing) | Strongly Deactivating | Meta |
While highly deactivated towards electrophilic attack, the electron-deficient nature of the aromatic ring makes it a potential candidate for nucleophilic aromatic substitution (SₙAr). This reaction pathway requires the presence of a suitable leaving group (such as a halide) on the aromatic ring. nih.gov
This compound itself does not have a leaving group for a direct SₙAr reaction. However, a halogenated derivative, such as 2-chloro-1-[3,5-bis(trifluoromethyl)phenyl]pentan-1-one, would be highly activated for substitution. In such a scenario:
A nucleophile would attack the carbon bearing the leaving group.
The two trifluoromethyl groups, particularly the one para to the site of attack, would effectively stabilize the resulting negative charge of the Meisenheimer intermediate through their strong inductive electron withdrawal. nih.govacs.org
This stabilization lowers the activation energy for the formation of the intermediate, which is typically the rate-determining step, thus facilitating the substitution reaction. nih.gov
Rearrangement Reactions Involving the Ketone or Aryl Moiety
The structure of this compound is amenable to several classical rearrangement reactions.
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid, such as m-CPBA, or other peroxides. wikipedia.orgnih.gov The reaction proceeds via the migration of one of the groups attached to the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude of different groups is well-established, with the general order being tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For this compound, the competition is between the 3,5-bis(trifluoromethyl)phenyl group and the n-butyl group (a primary alkyl group). Based on the established migratory aptitude, the aryl group is expected to migrate preferentially. This would result in the formation of butyl 3,5-bis(trifluoromethyl)benzoate .
Willgerodt-Kindler Reaction: This reaction transforms an aryl alkyl ketone into a terminal amide upon treatment with sulfur and an amine (like morpholine), or with aqueous ammonium polysulfide. drugfuture.comwikipedia.org The reaction effectively results in the migration of the carbonyl group to the terminal carbon of the alkyl chain, which is then converted to a thioamide and subsequently hydrolyzed to an amide. For this compound, this reaction would be expected to yield 5-[3,5-bis(trifluoromethyl)phenyl]-5-oxopentanamide after hydrolysis of the intermediate thioamide.
Reaction Kinetics and Thermodynamic Studies of Transformations
The kinetic and thermodynamic parameters of chemical transformations involving this compound are crucial for understanding its reactivity and for the optimization of reaction conditions. The presence of two strongly electron-withdrawing trifluoromethyl (CF₃) groups on the phenyl ring significantly influences the electronic properties of the carbonyl group, thereby affecting the rates and equilibria of its reactions.
Detailed experimental kinetic and thermodynamic data for transformations of this compound are not extensively available in the public domain. However, valuable insights can be drawn from studies on analogous compounds, particularly 3',5'-bis(trifluoromethyl)acetophenone and other substituted acetophenones. The principles governing the reactivity of these related ketones can be extrapolated to understand the behavior of the target molecule.
Influence of Trifluoromethyl Groups on Reactivity
The two trifluoromethyl groups exert a powerful electron-withdrawing effect through both induction (I-effect) and resonance (R-effect), although the inductive effect is predominant. This has several important consequences for the reactivity of the carbonyl group:
Increased Electrophilicity of the Carbonyl Carbon: The electron-withdrawing nature of the CF₃ groups depletes electron density from the phenyl ring and, consequently, from the carbonyl carbon. This makes the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles. Therefore, nucleophilic addition reactions are expected to be faster for this compound compared to unsubstituted acetophenone.
Stabilization of Negative Charge in Intermediates and Transition States: In reactions involving the formation of a negative charge on the phenyl ring or in proximity to it, the trifluoromethyl groups can stabilize this charge, thereby lowering the activation energy of the reaction.
Acidity of α-Protons: The electron-withdrawing groups increase the acidity of the α-protons (protons on the carbon adjacent to the carbonyl group). This facilitates the formation of an enolate ion in the presence of a base, which is a key intermediate in many reactions, such as aldol condensations and halogenations.
Kinetic Studies of Related Ketone Transformations
Kinetic studies on the reduction and enolization of substituted acetophenones provide a framework for understanding the reactivity of this compound.
For instance, the rate of reduction of acetophenones by various reducing agents is sensitive to the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups generally increase the rate of reduction by making the carbonyl carbon more electron-deficient and thus a better hydride acceptor. A study on the enzymatic reduction of para-substituted acetophenones demonstrated a clear trend where electron-withdrawing substituents accelerated the reaction rate. nih.gov
The enolization of ketones is another well-studied reaction where substituent effects are prominent. The rate of enolization, which can be either acid- or base-catalyzed, is influenced by the stability of the resulting enol or enolate. Electron-withdrawing groups stabilize the enolate anion, thus increasing the rate of base-catalyzed enolization.
Thermodynamic Considerations
The thermodynamic parameters of a reaction, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine the position of the equilibrium. For reactions involving this compound, the strong electron-withdrawing nature of the trifluoromethyl groups can significantly impact the thermodynamics.
For example, in nucleophilic addition reactions to the carbonyl group, the formation of the tetrahedral intermediate is often the key step. The stability of this intermediate is enhanced by electron-withdrawing substituents, which can shift the equilibrium in favor of the products.
Illustrative Data from Related Compounds
While specific data for this compound is scarce, the following tables present kinetic and thermodynamic data for the enolization of other substituted acetophenones to illustrate the impact of substituents on these parameters. It is important to note that these are for comparative purposes and the values for the target compound may differ.
Table 3.6.1: Thermodynamic Parameters for the Enolization of Substituted Acetophenones
| Compound | ΔEa (kcal/mol) | ΔH≠ (kcal/mol) | ΔS≠ (e.u.) | ΔF≠ (kcal/mol) | Reference |
| Acetophenone | 19.05 | 19.06 | -2.126 | 22.98 | researchgate.net |
| p-Bromoacetophenone | 19.06 | 19.01 | -10.88 | 22.53 | researchgate.net |
| m-Nitroacetophenone | 20.85 | 20.0 | 2.6186 | 23.46 | bcrec.id |
This table is interactive. Users can sort the data by clicking on the column headers.
The data in Table 3.6.1 shows how different substituents on the phenyl ring influence the thermodynamic parameters of enolization. For example, the presence of an electron-withdrawing bromo group in p-bromoacetophenone leads to a more negative entropy of activation compared to acetophenone, suggesting a more ordered transition state.
Table 3.6.2: Kinetic Data for the Reduction of p-Substituted Acetophenones by 3α-Hydroxysteroid Dehydrogenase
| Substituent (X) | Vmax (nmol/min/mg protein) | Km (mM) | Vmax/Km | log [(Vmax/Km)X / (Vmax/Km)H] | Reference |
| H | 1.83 | 0.35 | 5.23 | 0 | nih.gov |
| CH₃ | 1.58 | 0.43 | 3.67 | -0.15 | nih.gov |
| OCH₃ | 1.25 | 0.51 | 2.45 | -0.33 | nih.gov |
| Cl | 2.56 | 0.28 | 9.14 | 0.24 | nih.gov |
| NO₂ | 4.32 | 0.19 | 22.74 | 0.64 | nih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
The kinetic data in Table 3.6.2 clearly illustrates the accelerating effect of electron-withdrawing substituents (Cl, NO₂) on the rate of enzymatic reduction of acetophenones. Conversely, electron-donating groups (CH₃, OCH₃) decrease the reaction rate. This trend strongly suggests that the reduction of this compound would be significantly faster than that of unsubstituted acetophenone due to the presence of two potent electron-withdrawing CF₃ groups.
Advanced Applications and Derivatization Strategies for 1 3,5 Bis Trifluoromethyl Phenyl Pentan 1 One
Synthetic Intermediacy in Complex Molecule Construction
The structural attributes of 1-[3,5-bis(trifluoromethyl)phenyl]pentan-1-one make it a versatile building block for the synthesis of a diverse range of complex organic molecules. Its reactive carbonyl group and the robust trifluoromethyl-substituted phenyl ring provide multiple avenues for synthetic transformations.
Precursor for Advanced Pharmaceutical Scaffolds and Agrochemicals
The 3,5-bis(trifluoromethyl)phenyl ketone scaffold is a recognized pharmacophore in medicinal chemistry. The closely related compound, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, serves as a crucial intermediate in the synthesis of neurokinin-1 (NK1) receptor antagonists. google.comgoogle.comgoogle.comnih.govresearchgate.net These antagonists are a class of therapeutic agents used in the management of chemotherapy-induced nausea and vomiting. The synthesis of these pharmacologically active compounds underscores the importance of the 3,5-bis(trifluoromethyl)phenyl ketone core in constructing advanced pharmaceutical scaffolds.
Furthermore, research has demonstrated that pyrazole (B372694) derivatives incorporating the 3,5-bis(trifluoromethyl)phenyl group exhibit potent antibacterial activity. mdpi.com Specifically, a series of novel pyrazole derivatives were synthesized and showed significant growth inhibition of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This highlights the potential of ketones like this compound to serve as precursors for new antibacterial agents.
While direct evidence for the application of this compound in the synthesis of agrochemicals is not prominently documented in publicly available literature, the prevalence of trifluoromethylated compounds in the agrochemical industry suggests its potential in this area. The trifluoromethyl group is known to enhance the efficacy and metabolic stability of active ingredients in pesticides and herbicides.
| Application | Precursor Compound | Resulting Scaffold/Compound | Therapeutic/Functional Class |
| Pharmaceutical | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | Neurokinin-1 (NK1) Receptor Antagonists | Antiemetic |
| Pharmaceutical | 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Pyrazole derivatives | Antibacterial (Anti-MRSA) |
Building Block for Heterocyclic Systems
The carbonyl functionality of this compound provides a reactive handle for the construction of various heterocyclic systems. Ketones are common starting materials in condensation reactions with dinucleophiles to form a wide array of five-, six-, and seven-membered rings. For instance, the synthesis of pyrazole derivatives from 3,5-bis(trifluoromethyl)acetophenone demonstrates the utility of this class of ketones in forming heterocyclic structures. mdpi.com The reaction of the ketone with a hydrazine (B178648) derivative leads to the formation of the pyrazole core, which can be further functionalized. mdpi.com This general synthetic strategy can be extrapolated to this compound for the generation of novel heterocyclic compounds with potential applications in materials science and medicinal chemistry.
Foundation for Carbon-Carbon Bond Forming Reactions
The α-protons to the carbonyl group in this compound are acidic and can be removed by a suitable base to generate an enolate. This enolate can then participate in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Claisen-Schmidt reactions, and alkylations. These reactions are fundamental in organic synthesis for the construction of more complex carbon skeletons. While specific examples involving this compound are not extensively reported, the general reactivity of ketones in such transformations is well-established. The electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group can influence the reactivity and stereoselectivity of these reactions.
Role in Catalyst Design and Development
The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structural element in modern catalyst design, owing to its ability to impart unique steric and electronic properties to the catalytic system.
Ligand Component in Metal-Catalyzed Processes (e.g., Transition Metal Complexes)
Ketones can be transformed into a variety of ligands for transition metal catalysis. For example, diones derived from the related 3,5-bis-trifluoromethyl acetophenone (B1666503) have been used to synthesize ligands for transition metal complexes. internationaljournalssrg.org These ligands can coordinate with metal ions such as Cu(II), Mn(II), Ni(II), and Co(II) to form complexes with specific geometries, such as square planar or octahedral. internationaljournalssrg.org Such complexes are of interest for their potential catalytic activity in various organic transformations. The pentanoyl chain in this compound offers a site for further functionalization to create bidentate or polydentate ligands that can form stable and catalytically active metal complexes. libretexts.org
Organocatalytic Applications (e.g., as part of thiourea (B124793) catalysts)
The 3,5-bis(trifluoromethyl)phenyl group is a cornerstone in the design of hydrogen-bond-donating organocatalysts, particularly thioureas. rsc.org N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often referred to as Schreiner's thiourea, is a highly effective and widely used organocatalyst. rsc.org Its catalytic activity stems from the ability of the thiourea protons, made more acidic by the strongly electron-withdrawing trifluoromethyl groups, to activate electrophiles through hydrogen bonding. While not directly synthesized from this compound, the established importance of this moiety highlights the potential to develop novel organocatalysts derived from it. For instance, the amine precursor to such thioureas could potentially be synthesized from the corresponding oxime or through reductive amination of the ketone. Organocatalysts based on 3,5-bis(trifluoromethyl) phenylammonium triflate have also been developed for the synthesis of heterocyclic compounds. researchgate.netjourcc.com
| Catalyst Type | Key Structural Motif | Role of 3,5-Bis(trifluoromethyl)phenyl Group | Example Application |
| Transition Metal Catalyst | Ligands derived from related ketones | Influences coordination geometry and electronic properties of the metal center | Catalysis of various organic reactions |
| Organocatalyst | Thioureas and Ammonium Salts | Enhances acidity of N-H protons for hydrogen bonding | Activation of electrophiles in various transformations |
Influence on Lewis Acidity in Frustrated Lewis Pair Systems
Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and Lewis bases that are sterically hindered from forming a classical adduct. wikipedia.org This "frustration" leaves the acidic and basic sites available to cooperatively activate small molecules, such as H₂, a reaction that has garnered significant interest for metal-free hydrogenations. wikipedia.org The reactivity of an FLP is highly dependent on the strength of its components. The Lewis acid component is typically an organoborane, and its acidity is a critical factor in the FLP's ability to cleave bonds like H-H. rsc.orgresearchgate.net
The incorporation of strongly electron-withdrawing groups on the Lewis acid is a key strategy for enhancing its acidity and, consequently, the reactivity of the FLP. The 3,5-bis(trifluoromethyl)phenyl group is an exemplary substituent for this purpose. The two trifluoromethyl (-CF₃) groups exert a powerful inductive effect, withdrawing electron density from the aromatic ring and, in turn, from the Lewis acidic center (e.g., a boron atom) attached to it.
A clear demonstration of this principle is seen in the compound Tris[3,5-bis(trifluoromethyl)phenyl]borane. Research has shown it to be a more potent Lewis acid than the widely used Tris(pentafluorophenyl)borane (B(C₆F₅)₃). rsc.org This enhanced acidity allows it to form highly reactive FLPs. For instance, in combination with a sterically hindered base like 2,2,6,6-tetramethylpiperidine, it readily cleaves molecular hydrogen. rsc.org While this compound itself is not a Lewis acid in the context of typical FLPs, its core 3,5-bis(trifluoromethyl)phenyl moiety is a critical building block for designing some of the most powerful Lewis acids used in FLP chemistry. The electronic properties of this group are directly responsible for increasing the electrophilicity and reactivity of the acidic center to which it is attached.
| Compound/Moiety | Role in FLP Chemistry | Impact of Fluorination |
| Tris[3,5-bis(trifluoromethyl)phenyl]borane | Potent Lewis Acid | The six -CF₃ groups significantly increase the Lewis acidity of the boron center, enhancing the FLP's ability to activate small molecules. rsc.org |
| Tris(pentafluorophenyl)borane | Commonly used Lewis Acid | The five fluorine atoms per phenyl ring provide strong electron withdrawal, making it a staple Lewis acid in FLP research. nih.gov |
| 3,5-Bis(trifluoromethyl)phenyl group | Electron-Withdrawing Substituent | Confers exceptionally high Lewis acidity to the attached atomic center (e.g., Boron) due to strong inductive effects. rsc.org |
Material Science Applications
The unique electronic and physical properties imparted by the 3,5-bis(trifluoromethyl)phenyl group make it a valuable component in the design of advanced materials. Its incorporation can lead to polymers and functional molecules with enhanced thermal stability, specific solubility characteristics, and tailored optical and electronic properties.
Incorporation into Polymer Architectures (e.g., Fluorinated Polyimides)
Fluorinated polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and desirable dielectric properties. The introduction of fluorine-containing groups, such as the trifluoromethyl (-CF₃) group, into the polymer backbone can further enhance these characteristics. researchgate.net Specifically, incorporating -CF₃ groups can improve the solubility of the resulting polyimides in organic solvents, lower their water absorption, and decrease their dielectric constant, making them suitable for applications in microelectronics and aerospace. researchgate.netresearchgate.net
While this compound is not a monomer itself, it can serve as a valuable synthetic intermediate for creating novel monomers for polyimide synthesis. For example, the ketone functionality could be chemically transformed into amine or carboxylic acid groups, yielding a diamine or dianhydride monomer containing the 3,5-bis(trifluoromethyl)phenyl moiety. Such monomers, when polymerized, would integrate the desirable properties of this fluorinated group into the final polyimide architecture. Research has demonstrated the synthesis of novel fluorinated polyimides from monomers containing bis(trifluoromethyl)phenyl groups, resulting in materials with high thermal stability (10% weight loss temperatures above 530°C), excellent solubility, and significant hydrophobicity. researchgate.net
| Property | Influence of Bis(trifluoromethyl)phenyl Groups |
| Thermal Stability | Increases thermal stability, with degradation temperatures often exceeding 500°C. researchgate.net |
| Solubility | Improves solubility in common organic polar solvents (e.g., NMP, DMF, DMAc), facilitating processing. researchgate.net |
| Hydrophobicity | Enhances hydrophobicity, leading to low water uptake (e.g., 0.30–0.53%). researchgate.net |
| Optical Transparency | Can result in films with high optical transparency and a defined UV-vis absorption range. researchgate.net |
| Flame Retardancy | Contributes to good flame retardancy, with high limited oxygen index (LOI) values. researchgate.net |
Development of Functional Materials with Unique Optical or Electronic Properties
The strong electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group significantly influences the electronic and optical properties of molecules containing it. This makes it a target for the development of functional materials used in organic electronics and photonics.
Derivatives of the 3,5-bis(trifluoromethyl)phenyl structure are utilized as building blocks for materials in organic light-emitting diodes (OLEDs). mdpi.com For instance, N¹-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, a related structure, serves as a precursor for arylbenzimidazoles, which are important components in organic electronic devices. mdpi.comresearchgate.net The electron-deficient nature of the ring can be used to tune the energy levels (HOMO/LUMO) of the material, which is critical for efficient charge injection and transport in devices.
Furthermore, related ketones such as 3',5'-bis(trifluoromethyl)acetophenone (B56603) are used in the synthesis of chalcones. Chalcones are well-known for their nonlinear optical (NLO) properties and as intermediates for various heterocyclic compounds with potential applications in materials science. The presence of the electron-withdrawing bis(trifluoromethyl)phenyl group in these molecules can enhance their second-order NLO response. Therefore, this compound could be a precursor to novel chalcones or other conjugated systems where its powerful electron-withdrawing group could be leveraged to create materials with specific and desirable optical or electronic functionalities.
| Compound Class/Precursor | Potential Application | Role of the 3,5-Bis(trifluoromethyl)phenyl Group |
| Arylbenzimidazole Precursors | Organic Light-Emitting Diodes (OLEDs) | Tunes electronic energy levels for improved charge transport and device efficiency. mdpi.com |
| Chalcone Derivatives | Nonlinear Optical (NLO) Materials | Acts as a strong electron-accepting group in a donor-acceptor π-system, enhancing NLO properties. |
| Fluorinated Polyimides | Microelectronics (Low-k Dielectrics) | Lowers the dielectric constant and improves optical transparency for interlayer dielectric applications. researchgate.net |
Theoretical and Computational Studies of 1 3,5 Bis Trifluoromethyl Phenyl Pentan 1 One
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules. nih.govscispace.com
The electronic properties of 1-[3,5-bis(trifluoromethyl)phenyl]pentan-1-one are significantly influenced by the presence of the two strongly electron-withdrawing trifluoromethyl (-CF3) groups on the phenyl ring.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the carbonyl oxygen, representing the regions most susceptible to electrophilic attack. The LUMO would likely be centered on the phenyl ring and the carbonyl carbon, indicating the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. ajchem-a.com
Charge Distribution: The high electronegativity of the fluorine atoms in the -CF3 groups leads to a significant withdrawal of electron density from the phenyl ring. This results in a partial positive charge on the ring carbons, particularly those attached to the -CF3 groups. The carbonyl group also exhibits a polarized charge distribution, with the oxygen atom being electron-rich (partial negative charge) and the carbon atom being electron-deficient (partial positive charge). This charge distribution is a primary determinant of the molecule's intermolecular interactions.
Below is an illustrative table of what a charge distribution analysis might reveal:
| Atom/Group | Expected Partial Charge |
| Carbonyl Oxygen | Negative |
| Carbonyl Carbon | Positive |
| Phenyl Ring Carbons | Generally Positive |
| Trifluoromethyl Carbons | Highly Positive |
| Fluorine Atoms | Negative |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. mdpi.com For this compound, the MEP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen atom, indicating the most favorable site for electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atoms of the pentanoyl chain and the phenyl ring, as well as the electron-deficient regions of the phenyl ring influenced by the -CF3 groups. These are potential sites for nucleophilic interaction.
Neutral Potential (Green): Generally found on the hydrocarbon portions of the molecule. researchgate.net
The MEP surface is a valuable tool for predicting how the molecule will interact with other molecules, such as substrates or biological receptors. ajchem-a.com
Fukui functions are used to predict the local reactivity of different atomic sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For this compound, these calculations would quantify the reactivity of each atom. It is expected that the carbonyl carbon would be the most susceptible site for nucleophilic attack, while the carbonyl oxygen would be the preferred site for electrophilic attack. The phenyl ring, being electron-deficient, would be less prone to electrophilic substitution compared to an unsubstituted benzene (B151609) ring. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of this compound are critical for its properties and interactions.
The molecule possesses several rotatable bonds, leading to various possible conformations. The key rotational barriers would be associated with:
Rotation around the Phenyl-Carbonyl Bond: This determines the orientation of the bulky 3,5-bis(trifluoromethyl)phenyl group relative to the pentanoyl chain. The preferred conformation would likely be a compromise between electronic conjugation (favoring planarity) and steric hindrance.
Rotation within the Pentanoyl Chain: The alkyl chain can adopt different conformations (e.g., anti, gauche), each with a different energy level.
Computational methods can be used to calculate the potential energy surface for these rotations and identify the lowest energy (most stable) conformations. researchgate.net
The presence of a solvent can significantly influence the conformational preferences and reactivity of the molecule. Molecular dynamics (MD) simulations can be employed to study these effects.
In a polar solvent, conformations with a larger dipole moment would be stabilized. The solvent molecules can interact with the polar regions of the solute, such as the carbonyl group, potentially through hydrogen bonding if the solvent is protic. These interactions can alter the energy landscape of the molecule, favoring certain conformations and influencing the activation energies of reactions. For instance, a polar solvent might stabilize a charged intermediate or transition state, thereby accelerating a reaction. MD simulations can provide a dynamic picture of the solute-solvent interactions and their impact on the molecule's behavior over time. nih.gov
Reaction Mechanism Elucidation via Computational Modeling
No computational studies detailing the reaction mechanisms of this compound have been found. Research in this area would typically involve quantum chemical calculations to map out the potential energy surface of a given reaction, identifying the lowest energy pathways from reactants to products.
Transition State Characterization
Specific data on the characterization of transition states for reactions involving this compound is not available. This type of analysis requires sophisticated computational modeling to locate the specific geometry of the highest energy point along the reaction coordinate. Such calculations would yield critical information about the vibrational frequencies and the energetic barrier of the reaction.
Reaction Pathway Energy Profiles
Energy profiles for reaction pathways of this compound have not been published. A reaction pathway energy profile, typically generated using methods like Density Functional Theory (DFT), would illustrate the energy changes that occur as reactants are converted into products, including the energies of any intermediates and transition states.
Prediction of Spectroscopic Signatures for Advanced Analysis
There are no available studies that predict the spectroscopic signatures of this compound using computational methods. Such predictions are valuable for complementing experimental data and aiding in the structural elucidation of molecules. This would involve calculating properties such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions.
Future Research Perspectives on 1 3,5 Bis Trifluoromethyl Phenyl Pentan 1 One
Exploration of Novel Reaction Pathways and Catalytic Transformations
Future research into the synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]pentan-1-one is likely to move beyond traditional methods and explore more innovative and efficient catalytic systems. One promising area is the development of novel photocatalytic approaches for the synthesis of aromatic ketones. lidsen.comacs.orgresearchgate.net These methods often utilize visible light and a photocatalyst to drive the reaction, offering a milder and more sustainable alternative to conventional synthesis. lidsen.comacs.org For instance, a metal-free, light-induced C-H oxygenation process using air as the oxidant could be explored for the synthesis of this and similar aromatic ketones. lidsen.com Such a pathway would be highly atom-economical and environmentally benign.
Another avenue for exploration is the use of transition-metal catalysis. pkusz.edu.cn Tandem reactions, where multiple bond-forming events occur in a single pot, catalyzed by metals like gold or silver, could provide a rapid and efficient route to complex aromatic ketones. pkusz.edu.cn Research could also focus on expanding the scope of known catalytic reactions, such as Friedel-Crafts acylation, by developing novel and more robust catalysts that can operate under milder conditions and with higher selectivity. acs.orgthieme-connect.com
| Reaction Type | Potential Catalyst | Key Advantages |
| Photocatalytic C-H Oxygenation | Eosin Y | Metal-free, uses air as oxidant, room temperature. lidsen.com |
| Tandem acs.orgacs.org-Sigmatropic Rearrangement/Myers-Saito Cyclization | Ag(I) or Au(I) | Mild conditions, excellent functional group tolerance. pkusz.edu.cn |
| Friedel-Crafts Acylation | Zirconium-β-zeolite | Heterogeneous, reusable catalyst, applicable in continuous flow. thieme-connect.com |
Development of Greener Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For the synthesis of this compound, future research will likely focus on developing more sustainable and environmentally friendly methodologies. This includes the use of greener solvents, renewable starting materials, and catalytic processes that minimize waste.
One area of active research is the use of biocatalysis for the synthesis of aromatic ketones. tandfonline.comucl.ac.uksphinxsai.com Enzymes, such as transketolases and alcohol dehydrogenases, can catalyze the formation of ketones with high selectivity and under mild, aqueous conditions. ucl.ac.ukgeorgiasouthern.edu The use of whole-cell biocatalysts further simplifies the process by eliminating the need for enzyme purification. tandfonline.com The development of robust biocatalytic routes to this compound from renewable feedstocks like D-glucose would represent a significant advancement in green chemistry. acs.org
Furthermore, photocatalytic methods that utilize alcohols as green hydrogen donors for the deoxygenation of aromatic ketones to the corresponding alkyl arenes present another green synthetic strategy. rsc.org Research into visible-light-induced deoxygenative ketone synthesis from aromatic carboxylic acids and alkenes in aqueous solutions also offers a promising and environmentally friendly approach. nih.gov
Advanced Derivatization for Specialized Material Applications
The unique electronic properties conferred by the two trifluoromethyl groups make this compound an attractive precursor for the synthesis of advanced materials. Future research will likely explore the derivatization of this ketone to create novel polymers, liquid crystals, and other functional materials.
The synthesis of fluorinated polymers is an area of significant interest due to their unique properties, including high thermal stability and chemical resistance. researchgate.net The ketone functionality in this compound can serve as a handle for polymerization reactions, leading to the formation of poly(aromatic ketones) with tailored properties. tandfonline.com These materials could find applications in high-performance plastics and specialty coatings.
Another exciting application lies in the synthesis of fluorinated liquid crystals. nih.govbeilstein-journals.orgresearchgate.net The introduction of fluorine-containing moieties can significantly influence the mesomorphic properties of liquid crystals. nih.gov Derivatization of this compound could lead to the development of new liquid crystalline materials with desirable dielectric anisotropy and other physical properties for use in display technologies. nih.govbeilstein-journals.org
Comprehensive Investigations into Structure-Reactivity Relationships
A thorough understanding of the relationship between the molecular structure of this compound and its chemical reactivity is crucial for predicting its behavior in various chemical transformations and for designing new applications. Future research in this area will likely involve a combination of experimental and computational studies.
The two trifluoromethyl groups on the phenyl ring are strong electron-withdrawing groups, which are known to significantly influence the reactivity of the carbonyl group. ic.ac.ukresearchgate.net These groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. quora.comlibretexts.orglibretexts.orgechemi.com However, the steric hindrance from the pentyl group and the trifluoromethyl groups could also play a role in modulating reactivity. quora.comlibretexts.orgkhanacademy.org Detailed kinetic studies and computational modeling can provide quantitative insights into these electronic and steric effects. ic.ac.ukresearchgate.net
Furthermore, the reactivity of the α-carbons to the carbonyl group is of interest for derivatization. Studies on the electrophilic trifluoromethylation of ketones and their derivatives could provide pathways to introduce additional fluorine atoms, further modifying the compound's properties. rsc.orgchinesechemsoc.org Understanding these structure-reactivity relationships will be key to unlocking the full potential of this molecule in synthesis and materials science. sapub.orgnih.govresearchgate.net
Integration into Flow Chemistry and Continuous Manufacturing Processes
The paradigm of chemical manufacturing is shifting from traditional batch processes to more efficient and safer continuous flow methodologies. acs.orgacs.organton-paar.com Future research should focus on integrating the synthesis of this compound into continuous flow systems. Flow chemistry offers several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability. acs.orgacs.org
The Friedel-Crafts acylation, a key reaction for the synthesis of aromatic ketones, has been successfully implemented in continuous flow systems using heterogeneous catalysts. thieme-connect.comrsc.org Developing a robust and scalable continuous flow process for the acylation of 1,3-bis(trifluoromethyl)benzene (B1330116) with valeryl chloride would be a significant step towards the efficient production of the target compound. The use of microreactors can further enhance the efficiency and control of such processes. anton-paar.comrsc.org
Q & A
Q. What are the established synthetic routes for 1-[3,5-Bis(trifluoromethyl)phenyl]pentan-1-one, and how do reaction conditions influence yield?
The compound is synthesized via Friedel-Crafts acylation, where 3,5-bis(trifluoromethyl)benzene reacts with pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (0–5°C) minimizes side reactions, and stoichiometric optimization (1:1.2 molar ratio of substrate to acyl chloride) improves yields up to 78% . Alternative methods include continuous flow reactors for industrial-scale production, ensuring consistent quality .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹⁹F NMR : To confirm the presence and position of trifluoromethyl groups (δ -62 to -65 ppm).
- ¹H/¹³C NMR : For backbone structure validation (e.g., ketone carbonyl at ~205 ppm in ¹³C NMR).
- IR Spectroscopy : C=O stretch at ~1700 cm⁻¹ and CF₃ absorptions at 1150–1250 cm⁻¹.
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 286.08 (C₁₂H₁₀F₆O⁺) .
Q. How can researchers mitigate hazards during synthesis and handling?
- Use inert atmospheres (N₂/Ar) to prevent moisture-sensitive AlCl₃ degradation.
- Employ fume hoods and PPE (gloves, goggles) due to volatile intermediates.
- Quench reactions with ice-cold water to safely neutralize excess AlCl₃ .
Advanced Research Questions
Q. How can computational tools predict viable synthetic pathways for novel derivatives of this compound?
Retrosynthesis platforms (e.g., AI-driven models like Template_relevance Pistachio) analyze reaction databases to propose routes. For example, substituting pentanoyl chloride with hexanoyl chloride for homologs, validated by DFT calculations to assess transition-state energetics .
Q. What strategies resolve contradictions in reported biological activity data for trifluoromethylated aryl ketones?
Discrepancies arise from:
- Purity : HPLC analysis (>99%) ensures reproducibility .
- Regioisomerism : Positional differences (3,5- vs. 4-substituted CF₃) alter steric/electronic profiles, affecting enzyme binding. Validate via X-ray crystallography .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO <0.1%) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Replace AlCl₃ with FeCl₃ or ionic liquids for greener protocols.
- Solvent Optimization : Use dichloromethane over CHCl₃ for higher polarity and faster kinetics.
- Flow Chemistry : Reduces reaction time (2 hr vs. 6 hr batch) and improves yield by 15% .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
The electron-withdrawing CF₃ groups activate the aryl ring toward electrophilic attack. In SNAr reactions, the para-ketone position undergoes substitution with amines (e.g., pyrrolidine) under mild conditions (40°C, K₂CO₃), confirmed by kinetic isotope effect studies .
Q. How do stereochemical considerations impact the synthesis of enantiomerically pure analogs?
Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, while asymmetric catalysis (e.g., BINOL-derived catalysts) induces enantioselectivity during ketone reduction to alcohols (>90% ee) .
Methodological and Analytical Challenges
Q. What protocols validate the compound’s stability under physiological conditions?
- pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24 hr; monitor degradation via LC-MS.
- Thermal Stability : TGA/DSC analysis reveals decomposition onset at 180°C .
Q. How can researchers assess the compound’s ecotoxicological profile?
- EPA DSSTox Data : Predict bioaccumulation (logP = 3.2) and aquatic toxicity (LC₅₀ for Daphnia magna).
- Ames Test : Screen for mutagenicity using Salmonella strains TA98/TA100 .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 286.20 g/mol | |
| Boiling Point | 215–220°C (lit.) | |
| LogP (Octanol-Water) | 3.2 (calculated) | |
| ¹H NMR (CDCl₃) | δ 2.85 (t, J=7.2 Hz, 2H, COCH₂) | |
| ¹³C NMR (CDCl₃) | δ 207.5 (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
